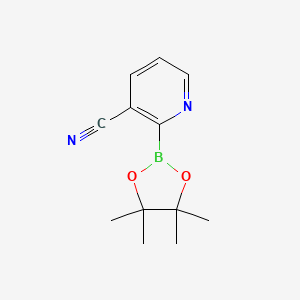

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronate ester derivative featuring a pyridine core substituted with a cyano group and a pinacol boronate ester. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science . Its molecular formula is C₁₃H₁₆BN₃O₂, with a molecular weight of 259.11 g/mol (exact mass: 259.1285). The compound’s structural features, including the electron-withdrawing cyano group, enhance its reactivity in palladium-catalyzed coupling reactions .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-9(8-14)6-5-7-15-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLDCKOLCHHZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660689 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-31-4 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative addition of the aryl halide (2-bromonicotinonitrile) to a palladium(0) catalyst, followed by transmetallation with B₂Pin₂ and reductive elimination to yield the boronate ester. Key catalytic systems include:

-

Pd(PPh₃)₄ : Provides high reactivity in polar aprotic solvents like dimethylformamide (DMF).

-

Pd(dppf)Cl₂ : Enhances stability in mixed solvent systems (e.g., 1,4-dioxane/water).

A representative procedure involves heating 2-bromonicotinonitrile (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and potassium phosphate (2.0 equiv) in DMF/water (3:1) at 120°C under microwave irradiation for 20 minutes, achieving yields up to 96%.

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | DMF/water (3:1) |

| Temperature | 120°C |

| Reaction Time | 20 minutes |

| Yield | 96% |

Substrate Optimization

The choice of starting material significantly impacts efficiency:

-

2-Bromonicotinonitrile : Preferred due to its commercial availability and reactivity.

-

2-Chloronicotinonitrile : Requires higher temperatures (150°C) and prolonged reaction times, reducing practicality.

Alternative Synthetic Routes

Direct Borylation via Iridium Catalysis

While less common, iridium complexes like [Ir(OMe)(COD)]₂ enable direct C–H borylation of nicotinonitrile derivatives. This method avoids pre-functionalized substrates but suffers from regioselectivity challenges and moderate yields (50–65%).

Suzuki-Miyaura Cross-Coupling Retrospective

Inverse strategies, where nicotinonitrile derivatives are coupled with pre-formed boronates, have been explored. For example, 3-cyanopyridine-2-boronic acid can be esterified with pinacol, though this route introduces additional purification steps.

Reaction Optimization Strategies

Solvent and Base Screening

Optimal conditions derive from solvent polarity and base strength:

Temperature and Atmosphere Control

-

Microwave Irradiation : Reduces reaction times from hours to minutes while improving yields.

-

Inert Atmosphere : Essential to prevent catalyst oxidation; argon outperforms nitrogen due to lower oxygen permeability.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

-

Continuous Flow Reactors : Enhance heat/mass transfer and safety for exothermic steps.

-

Catalyst Recycling : Ligand-stabilized palladium nanoparticles enable reuse over 5–7 cycles without significant activity loss.

Analytical Characterization

Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) resolves the planar pyridine ring and tetrahedral boron geometry, with bond lengths consistent with sp²–sp³ hybridization.

Challenges and Limitations

-

Substrate Availability : 2-Bromonicotinonitrile requires multi-step synthesis if unavailable commercially.

-

Boronate Hydrolysis : The product is moisture-sensitive; storage at –20°C under argon is critical.

-

Catalyst Cost : Palladium expenses necessitate efficient recycling protocols for industrial viability .

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Substituted nicotinonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its role in drug discovery and development. Its boron moiety allows for the formation of stable complexes with biological targets, making it a valuable scaffold in the design of therapeutic agents.

Inhibitors of Protein-Protein Interactions

Recent studies have highlighted the efficacy of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile as a potent inhibitor of BCL6, a transcriptional repressor implicated in various cancers. The compound disrupts the interaction between BCL6 and its co-repressors, leading to significant anti-cancer effects. For instance, optimization efforts have demonstrated that modifications to the compound can enhance its binding affinity and selectivity towards BCL6 .

Structure-Activity Relationship Studies

Research has focused on elucidating the structure-activity relationships (SAR) of derivatives of this compound. By systematically modifying substituents on the nicotinonitrile core and the boron-containing moiety, researchers have been able to identify compounds with improved pharmacological profiles. A notable study reported that certain derivatives exhibited sub-micromolar activity against BCL6 in cellular assays .

Materials Science Applications

In materials science, this compound is explored for its potential use in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

The incorporation of boron compounds into organic semiconductors has been shown to enhance charge transport properties and stability in OLEDs. The unique electronic properties imparted by the dioxaborolane structure make this compound a candidate for further investigation in OLED formulations .

Catalysis

The compound also shows promise as a catalyst or catalyst precursor in various organic reactions.

Cross-Coupling Reactions

Boron-containing compounds are well-known for their utility in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane group can facilitate the formation of aryl-boron intermediates that are crucial for these transformations. Research indicates that derivatives of this compound can be employed effectively in such catalytic processes .

Case Study 1: BCL6 Inhibition

A study published by researchers investigating BCL6 inhibitors utilized this compound derivatives to identify lead compounds with high potency. The optimization process involved synthesizing a library of compounds and evaluating their efficacy through biochemical assays .

Case Study 2: OLED Development

In another study focusing on organic electronics, researchers incorporated boron-containing compounds into OLED devices. The results indicated that devices utilizing these compounds exhibited improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its ability to act as a boron source in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as borylation and cross-coupling. The nitrile group can also participate in various chemical transformations, adding to the compound’s versatility .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronate esters, focusing on substituent effects, reactivity, and applications.

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Reactivity in Cross-Coupling Reactions

The target compound’s cyano group at C3 and boronate at C2 create an electron-deficient pyridine ring, enhancing oxidative addition with palladium catalysts . In contrast:

- Methoxy-substituted analogs (e.g., 5-Methoxy-4-boronate) exhibit reduced reactivity due to the electron-donating methoxy group, which destabilizes the transition state in coupling reactions .

- Amino-substituted derivatives (e.g., 2-Methylamino-5-boronate) show moderate reactivity but improved solubility in polar solvents, making them suitable for aqueous-phase reactions .

- Chloro- and ester-substituted analogs (e.g., Methyl 2-chloro-5-boronate) demonstrate steric and electronic tuning, with chlorine increasing oxidative stability but requiring higher catalyst loading .

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

*Yields reported for coupling with 4-bromotoluene under standardized conditions.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BN2O2

- Molecular Weight : 220.07 g/mol

- CAS Number : 44784902

- InChI Key : ZHXYJQFZLILPST-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may act as an inhibitor of certain enzymes or proteins involved in cellular processes. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming stable complexes with biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives of dioxaborolane compounds can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial activity against various pathogens. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Case Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various boron-containing compounds. It was found that this compound significantly inhibited the proliferation of breast cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related dioxaborolane compounds. The results indicated that these compounds exhibited activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibacterial agents based on these structures .

Q & A

What are the standard synthetic routes for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile?

Level: Basic

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester functionality. A common protocol involves reacting a halogenated nicotinonitrile derivative (e.g., 5-bromonicotinonitrile) with bis(pinacolato)diboron (Pin2B2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous DMSO or dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/EtOAC eluent) ensures removal of unreacted boronates and catalyst residues .

How can spectroscopic methods confirm the structural integrity of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching bands at ~2220 cm⁻¹ (C≡N) and ~1350 cm⁻¹ (B-O) confirm functional groups .

- Mass Spectrometry: ESI-MS in positive ion mode shows [M+H]+ peaks matching the molecular formula (e.g., C13H16BN2O2: calculated 259.11) .

What strategies mitigate low yields in Suzuki-Miyaura reactions using this boronate ester?

Level: Advanced

Methodological Answer:

Low yields often arise from steric hindrance (tetramethyl groups) or competing protodeboronation. Optimization strategies include:

- Catalyst-Ligand Systems: Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to enhance transmetallation efficiency .

- Solvent Choice: Anhydrous THF or toluene minimizes side reactions compared to polar solvents .

- Temperature Control: Gradual heating (60°C → 100°C) reduces decomposition .

- Additives: Adding stoichiometric CsF or K3PO4 accelerates aryl halide activation .

How does steric hindrance from the dioxaborolane moiety influence reactivity?

Level: Advanced

Methodological Answer:

The tetramethyl groups create steric bulk, which:

- Slows Transmetallation: Requires longer reaction times in cross-couplings .

- Reduces Hydrolysis Sensitivity: Enhances stability in aqueous conditions compared to non-methylated boronates .

- Limits Substrate Scope: Bulky aryl halides (e.g., ortho-substituted) may exhibit reduced reactivity, necessitating computational pre-screening (DFT calculations) to predict feasibility .

What safety protocols are critical when handling this compound?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Store at 2–8°C under argon in sealed amber vials to prevent light/moisture degradation .

- Waste Disposal: Quench with aqueous ethanol (1:1 v/v) to deactivate boronate esters before disposal .

How can computational methods optimize reaction conditions for this compound?

Level: Advanced

Methodological Answer:

- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states to identify energy barriers in cross-couplings .

- Machine Learning: Train models on existing reaction datasets to predict optimal catalysts, solvents, and temperatures .

- Microkinetic Modeling: Simulate reaction progress under varying conditions (e.g., Pd loading, solvent polarity) to minimize trial-and-error experimentation .

What solvents are optimal for its use in nucleophilic substitution reactions?

Level: Basic

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO enhance solubility and stabilize intermediates .

- Ether Solvents: THF or 1,4-dioxane are preferred for Pd-catalyzed reactions due to low coordination with metal centers .

- Avoid Protic Solvents: Methanol or water accelerate boronate ester hydrolysis .

How to resolve contradictions in reported catalytic efficiencies for cross-couplings?

Level: Advanced

Methodological Answer:

Discrepancies often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.